ETC-159

Übersicht

Beschreibung

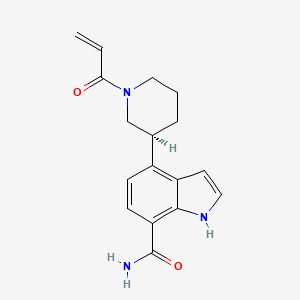

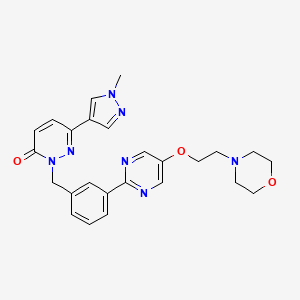

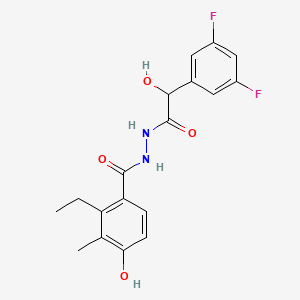

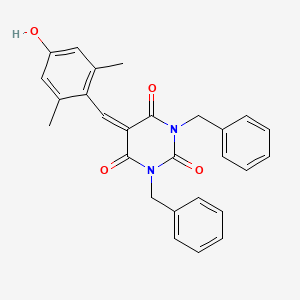

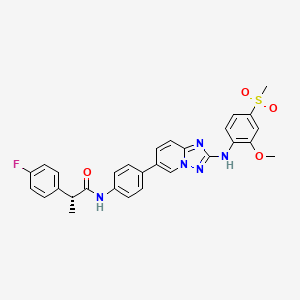

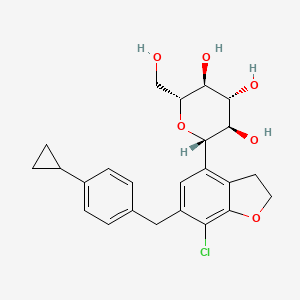

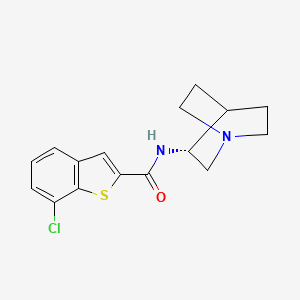

ETC-159 (also known as ETC-1922159) is a potent, orally available PORCN inhibitor . It inhibits β-catenin reporter activity with an IC50 of 2.9 nM . It has been used in trials studying the treatment of Solid Tumours .

Molecular Structure Analysis

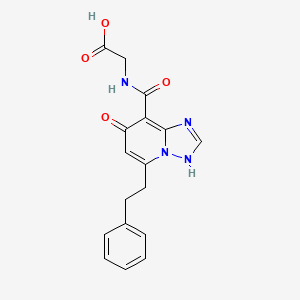

The molecular formula of this compound is C19H17N7O3 . The exact mass is 393.15 and the molecular weight is 393.407 .Chemical Reactions Analysis

This compound blocks the secretion and activity of all Wnts . It has robust activity in multiple cancer models driven by high Wnt signaling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H19N7O3 and a molecular weight of 391.38 . It’s a crystalline solid with solubility in DMF and DMSO .Wissenschaftliche Forschungsanwendungen

Behandlung von Osteosarkomen

ETC-159 wurde zur Behandlung von Osteosarkomen (OS) eingesetzt, bei denen es sich um hochgradige Krebserkrankungen mit begrenzten therapeutischen Optionen handelt {svg_1}. Die Verbindung ist ein PORCN-Inhibitor, der die extrazelluläre Sekretion von Wnt, einem Protein, das vermutlich OS-Tumoren antreibt, hemmt {svg_2}. Sowohl in vitro als auch in vivo in murinen und Hühner-Chorioallantoismembran-Xenograft-Modellen führte die Behandlung mit this compound zu einer deutlich verringerten β-Katenin-Färbung in Xenografts, erhöhter Tumornekrose und einer signifikanten Reduktion der Gefäßdichte {svg_3}. Dies deutet darauf hin, dass this compound eine potenzielle therapeutische Option für OS sein könnte {svg_4}.

Modulation der Angiogenese

Es wurde festgestellt, dass this compound die Angiogenese moduliert, den Prozess, bei dem sich aus bestehenden Blutgefäßen neue Blutgefäße bilden {svg_5}. Dies ist im Kontext der Krebstherapie besonders wichtig, da Tumoren eine Blutversorgung benötigen, um zu wachsen und sich auszubreiten. Durch die Modulation der Angiogenese könnte this compound Tumoren möglicherweise ihrer Blutversorgung berauben, was zu Tumornekrose führt {svg_6}.

Hemmung der Wnt-Signalübertragung

This compound ist ein Upstream-Wnt-Inhibitor {svg_7}. Der Wnt-Signalweg spielt eine entscheidende Rolle bei der Zellproliferation, -differenzierung und -migration während der Embryogenese und der Homöostase des adulten Gewebes. Eine abnorme Wnt-Signalübertragung ist an einer Vielzahl von Krankheiten beteiligt, darunter Krebs {svg_8}. Durch die Hemmung der Wnt-Signalübertragung könnte this compound das Fortschreiten dieser Krankheiten möglicherweise stoppen {svg_9}.

Behandlung von Darm- und Bauchspeicheldrüsenkrebs

This compound wurde zur Behandlung von Darm- und Bauchspeicheldrüsenkrebs eingesetzt, bei denen häufig ein hyperaktiver Wnt-Signalweg vorliegt {svg_10}. Die Wirksamkeit von this compound bei diesen Krebsarten wurde in präklinischen Modellen nachgewiesen {svg_11}.

Wirkmechanismus

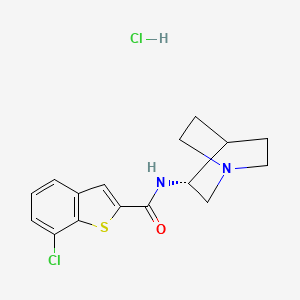

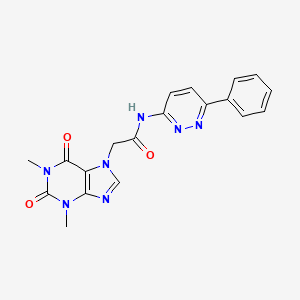

Target of Action

ETC-159, also known as ETC-1922159 or 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide, is a potent inhibitor of the enzyme Porcupine (PORCN) . PORCN plays a crucial role in the post-translational modification of Wnt proteins, which are key regulators of cell proliferation and differentiation .

Mode of Action

This compound inhibits PORCN, thereby blocking the secretion and activity of all Wnt proteins . This inhibition disrupts the Wnt signaling pathway, which is often hyperactive in various types of cancers . By blocking this pathway, this compound can slow or halt the growth of Wnt-high cancers .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation, and its dysregulation is implicated in the development of several cancers . By inhibiting PORCN, this compound prevents the secretion of Wnt proteins, thus disrupting the Wnt signaling pathway . This disruption leads to decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity .

Pharmacokinetics

This compound exhibits good oral pharmacokinetics in mice, allowing for preclinical evaluation via oral administration . After a single oral dose of 5 mg/kg, this compound is rapidly absorbed into the blood with a Tmax of 0.5 h and an oral bioavailability of 100% . The plasma concentration of this compound increases with dose, with a mean half-life of 14 hours .

Result of Action

The primary result of this compound’s action is the induction of tumor necrosis, particularly in osteosarcomas . This is achieved through the modulation of angiogenesis, leading to a significant reduction in vascularity . Additionally, this compound treatment results in markedly decreased β-catenin staining in xenografts .

Action Environment

The action of this compound can be influenced by various environmental factors. The clinical trial uses this compound to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial also combines this compound with the immune checkpoint inhibitor pembrolizumab to stimulate the immune cells to kill tumor cells .

Safety and Hazards

Zukünftige Richtungen

ETC-159 has reached a new developmental milestone in advancing to Phase 1B of clinical trials . For the first time, the efficacy of this drug will be assessed, in addition to its safety in cancer patients . The trial will use this compound to block the Wnt pathway so that immune cells can infiltrate the tumor . The trial is expected to be completed by 2023 at the latest .

Biochemische Analyse

Biochemical Properties

ETC-159 interacts with the enzyme PORCN, which is critical for the post-translational modification of Wnt proteins . By inhibiting PORCN, this compound blocks the secretion and activity of all Wnt proteins . This interaction disrupts the Wnt signaling pathway, which is implicated in various types of cancers .

Cellular Effects

This compound has been shown to suppress cancer proliferation in several cell lines by blocking the secretion and activity of all Wnt proteins . In osteosarcoma models, this compound treatment resulted in markedly decreased β-catenin staining in xenografts, increased tumor necrosis, and a significant reduction in vascularity .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PORCN, which prevents the post-translational palmitoylation of Wnt ligands and inhibits their secretion . This prevents the activation of Wnt ligands, interferes with Wnt-mediated signaling, and inhibits cell growth in Wnt-driven tumors .

Dosage Effects in Animal Models

It has been noted that this compound is effective in treating patient-derived xenografts of colorectal cancers bearing RSPO translocations .

Metabolic Pathways

This compound is involved in the Wnt signaling pathway. By inhibiting PORCN, it disrupts the post-translational modification of Wnt proteins, thereby blocking the secretion and activity of all Wnt proteins .

Transport and Distribution

It is known that this compound is an orally available drug, suggesting that it is absorbed and distributed in the body through the digestive system .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with PORCN in the endoplasmic reticulum, where PORCN is normally located .

Eigenschaften

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(6-phenylpyridazin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O3/c1-24-17-16(18(28)25(2)19(24)29)26(11-20-17)10-15(27)21-14-9-8-13(22-23-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRXIFVSTWXRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638250-96-0 | |

| Record name | ETC-159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638250960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETC-159 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L854240DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)